REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][NH2:3].[C:5]1(=[O:12])[O:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1>O>[OH:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][C:5]([NH:3][CH2:2][CH2:1][NH:4][C:10]([CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][OH:12])=[O:11])=[O:12]
|
Name
|
|
Quantity
|
1.2 kg
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
4.56 kg
|
Type
|
reactant
|
Smiles
|
C1(CCCCCO1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCCO1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
C2C monomer is prepared
|
Type
|
CUSTOM
|
Details
|
equipped with an agitator
|
Type
|
CUSTOM
|
Details
|
to rise gradually to 80 degrees Celsius
|
Type
|
TEMPERATURE
|
Details
|
The reactor contents are then heated to 140° C. at which temperature the solidified reactor contents
|
Type
|
CONCENTRATION
|
Details
|
A nuclear magnetic resonance study of the resulting product shows that the molar concentration of C2C in the product
|
Type
|
CUSTOM
|
Details
|
to be 140° C.
|
Reaction Time |
15 h |
Name
|
|
Type
|
|
Smiles
|
OCCCCCC(=O)NCCNC(=O)CCCCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |